
(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(furan-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Transformations under Camps Cyclization Conditions
Research on N-substituted furan-2-carboxamides, which are structurally related to the compound , demonstrates their reactivity under Camps cyclization conditions, leading to the formation of quinolin-4(1H)-ones. This process highlights the compound's potential application in synthesizing complex heterocyclic structures that are prevalent in many pharmaceutical agents (S. S. Mochalov et al., 2016).
Enantioselective Ene-Reduction by Marine and Terrestrial Fungi
Furan-containing acrylamides have been subjected to ene-reduction by marine and terrestrial-derived fungi, producing compounds with significant enantiomeric excess. This bio-catalytic approach underlines the potential of furan-containing acrylamides in asymmetric synthesis and organic chemistry, providing a green chemistry pathway for generating chiral molecules (D. E. Jimenez et al., 2019).
Mitigation of Food Contaminants
Furan derivatives are relevant in the study of mitigating food contaminants like acrylamide and furanic compounds. This research is crucial for enhancing food safety and reducing potential carcinogenic risks associated with the consumption of heat-processed foods. The strategies discussed in this context include technological measures and preventive strategies that could be applicable to furan-containing compounds (M. Anese et al., 2013).
SARS Coronavirus Helicase Inhibition
A novel compound structurally similar to the one has been identified as an inhibitor of the SARS coronavirus helicase, suggesting potential applications in antiviral research. This highlights the possibility that furan-containing acrylamides could be explored for their antiviral properties, contributing to the development of therapeutic agents against coronaviruses (Jin-Moo Lee et al., 2017).
Polymerization and Material Science Applications
The enzymatic polymerization of furan-2,5-dicarboxylic acid-based polyamides demonstrates the utility of furan derivatives in creating sustainable alternatives to conventional polymers. This research indicates the broader applicability of furan-containing acrylamides in materials science, especially in developing biodegradable and eco-friendly polymers (Yi Jiang et al., 2015).
Eigenschaften
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(4-3-14-5-9-21-13-14)18-12-15(16-2-1-8-22-16)19-6-10-23-11-7-19/h1-5,8-9,13,15H,6-7,10-12H2,(H,18,20)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHGOOYOMYBYLD-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C=CC2=COC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(CNC(=O)/C=C/C2=COC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2737789.png)
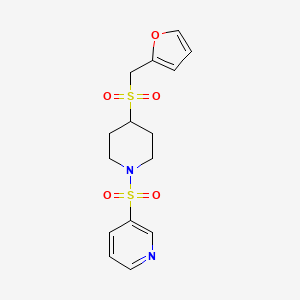

![9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![1,3,9-Trimethyl-8-[(2-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2737794.png)
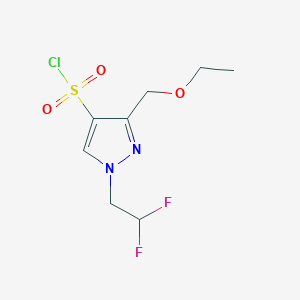
![1-(2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2737798.png)
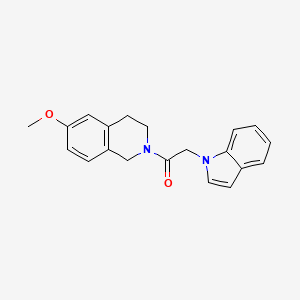
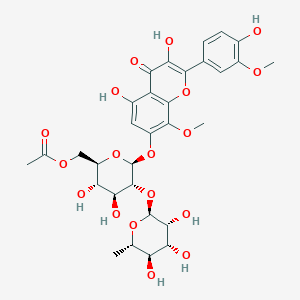
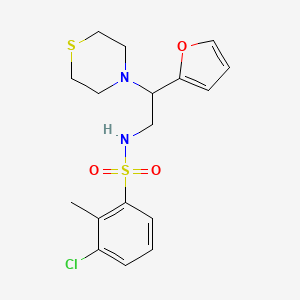

![N6-cycloheptyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2737812.png)